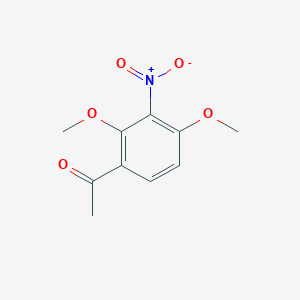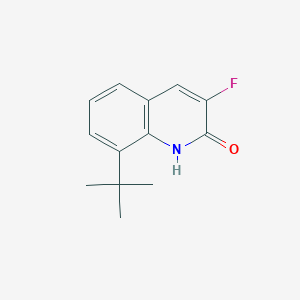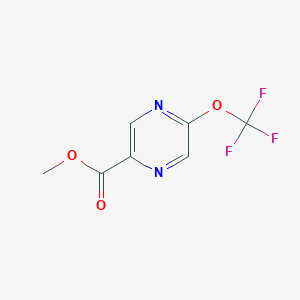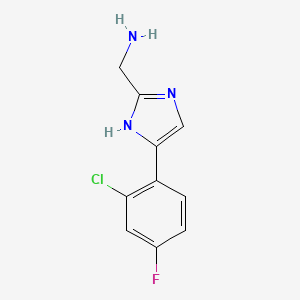
N,N-Dimethyl-1-(2-(trifluorosilyl)phenyl)methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-二甲基-1-(2-(三氟甲硅烷基)苯基)甲胺: 是一种有机化合物,其特征在于一个三氟甲硅烷基连接到苯环上,而苯环进一步连接到一个二甲基氨基上
准备方法
合成路线和反应条件: N,N-二甲基-1-(2-(三氟甲硅烷基)苯基)甲胺的合成通常涉及三氟甲硅烷基取代的苯衍生物与二甲胺的反应。反应条件通常需要二氯甲烷等溶剂和催化剂来促进所需产物的形成。反应通常在惰性气氛下进行,以防止任何不必要的副反应。
工业生产方法: 在工业环境中,N,N-二甲基-1-(2-(三氟甲硅烷基)苯基)甲胺的生产可能涉及大型反应器和连续流动工艺,以确保高产率和纯度。使用自动化系统监控和控制反应参数(如温度、压力和反应物浓度)是优化生产过程的常见做法。
化学反应分析
反应类型: N,N-二甲基-1-(2-(三氟甲硅烷基)苯基)甲胺可以发生各种化学反应,包括:
氧化: 该化合物可以被氧化形成相应的氧化物。
还原: 还原反应可以导致形成更简单的胺或其他还原产物。
取代: 在适当的条件下,三氟甲硅烷基可以被其他官能团取代。
常用试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 通常使用氢化铝锂或硼氢化钠等还原剂。
取代: 取代反应可能涉及卤素或有机金属化合物等试剂。
主要产物: 这些反应形成的主要产物取决于所使用的具体条件和试剂。例如,氧化可能生成氧化物,而取代可能导致各种官能化的衍生物。
科学研究应用
N,N-二甲基-1-(2-(三氟甲硅烷基)苯基)甲胺在科学研究中有多种应用,包括:
化学: 它被用作有机合成中的试剂,用于将三氟甲硅烷基引入分子中。
生物学: 该化合物可用于探索其潜在的生物活性及其与生物分子的相互作用。
医药: 对其药理特性的研究可能导致新型治疗剂的开发。
工业: 它可用于生产具有独特性能的专用化学品和材料。
作用机制
N,N-二甲基-1-(2-(三氟甲硅烷基)苯基)甲胺发挥作用的机制涉及与酶或受体等分子靶标的相互作用。三氟甲硅烷基可以增强化合物的稳定性和反应性,使其能够参与各种生化途径。确切的分子靶标和途径取决于特定的应用和使用环境。
相似化合物的比较
类似化合物:
N,N-二甲基-1-苯基甲胺: 缺少三氟甲硅烷基,导致不同的化学性质和反应性。
N,N-二甲基-1-(2-(三氟甲基)苯基)甲胺: 含有三氟甲基而不是三氟甲硅烷基,导致稳定性和反应性的变化。
独特性: N,N-二甲基-1-(2-(三氟甲硅烷基)苯基)甲胺由于三氟甲硅烷基的存在而具有独特性,该基团赋予其独特的化学性质,如增加的稳定性和反应性。这使其成为研究和工业中各种应用的有价值的化合物。
属性
CAS 编号 |
87996-42-7 |
|---|---|
分子式 |
C9H12F3NSi |
分子量 |
219.28 g/mol |
IUPAC 名称 |
N,N-dimethyl-1-(2-trifluorosilylphenyl)methanamine |
InChI |
InChI=1S/C9H12F3NSi/c1-13(2)7-8-5-3-4-6-9(8)14(10,11)12/h3-6H,7H2,1-2H3 |
InChI 键 |
WTFQUAZFQVHZNN-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CC1=CC=CC=C1[Si](F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Ethyl 5,7-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B11882645.png)


![1-Methyl-3-neopentyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B11882657.png)

![Ethyl 1-methyl-7-oxo-4,7-dihydro-1H-pyrazolo[4,3-b]pyridine-6-carboxylate](/img/structure/B11882681.png)

![Ethyl 7-methyl-2-oxo-1,2-dihydropyrazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B11882690.png)



